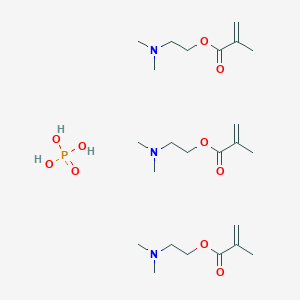![molecular formula C10H15NO5S2 B12562426 N-{4-[(1R)-1-Hydroxyethyl]phenyl}-N-(methanesulfonyl)methanesulfonamide CAS No. 187831-11-4](/img/structure/B12562426.png)
N-{4-[(1R)-1-Hydroxyethyl]phenyl}-N-(methanesulfonyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(1R)-1-Hydroxyethyl]phenyl}-N-(methanesulfonyl)methanesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a hydroxyethyl group attached to a phenyl ring, which is further connected to a methanesulfonyl group. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1R)-1-Hydroxyethyl]phenyl}-N-(methanesulfonyl)methanesulfonamide typically involves the reaction of 4-[(1R)-1-hydroxyethyl]aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems helps in achieving consistent quality and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(1R)-1-Hydroxyethyl]phenyl}-N-(methanesulfonyl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The methanesulfonyl group can be reduced to a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-{4-[(1R)-1-Hydroxyethyl]phenyl}-N-(methanesulfonyl)methanesulfonamide has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Wirkmechanismus
The mechanism of action of N-{4-[(1R)-1-Hydroxyethyl]phenyl}-N-(methanesulfonyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as anti-inflammatory or antimicrobial actions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Known for its strong electron-withdrawing properties and used as a dopant in carbon nanotubes.
N-Phenyltrifluoromethanesulfonimide: Used in the synthesis of various organic compounds and as a reagent in organic chemistry.
Uniqueness
N-{4-[(1R)-1-Hydroxyethyl]phenyl}-N-(methanesulfonyl)methanesulfonamide is unique due to its combination of a hydroxyethyl group and a methanesulfonyl group attached to a phenyl ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
187831-11-4 |
|---|---|
Molekularformel |
C10H15NO5S2 |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
N-[4-[(1R)-1-hydroxyethyl]phenyl]-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C10H15NO5S2/c1-8(12)9-4-6-10(7-5-9)11(17(2,13)14)18(3,15)16/h4-8,12H,1-3H3/t8-/m1/s1 |
InChI-Schlüssel |
ZCRJHFAKULBDCV-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](C1=CC=C(C=C1)N(S(=O)(=O)C)S(=O)(=O)C)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)N(S(=O)(=O)C)S(=O)(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


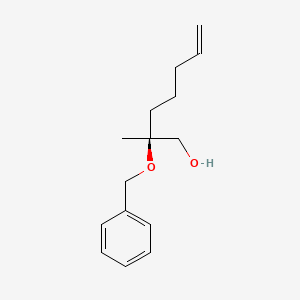
![N-{2-[Bis(2-hydroxyethyl)amino]ethyl}-2-methylprop-2-enamide](/img/structure/B12562351.png)
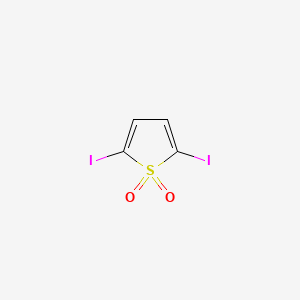
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)pyridine](/img/structure/B12562362.png)
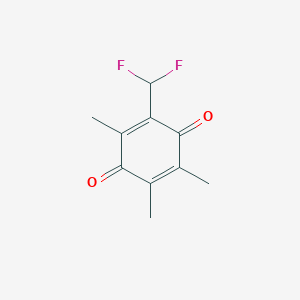
![Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate](/img/structure/B12562364.png)
![Spiro[9H-fluorene-9,4'-[4H]thiopyran], 2',6'-diphenyl-](/img/structure/B12562366.png)
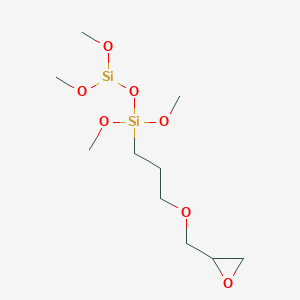
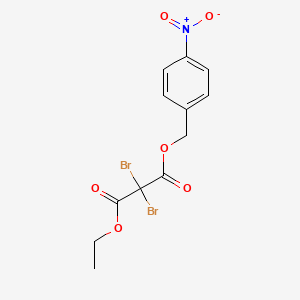
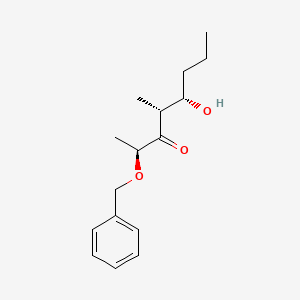
![6-[(Diphenylmethylidene)amino]hexan-1-OL](/img/structure/B12562398.png)
![N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine](/img/structure/B12562403.png)
![2-Methoxy-4-(3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol](/img/structure/B12562404.png)
